molecular formula C5H12ClNO B13458710 (1R,2R)-2-(aminomethyl)cyclobutan-1-ol hydrochloride

(1R,2R)-2-(aminomethyl)cyclobutan-1-ol hydrochloride

Cat. No.: B13458710
M. Wt: 137.61 g/mol
InChI Key: PFPIBECRKHFOJR-TYSVMGFPSA-N
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Description

(1R,2R)-2-(aminomethyl)cyclobutan-1-ol hydrochloride is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring a cyclobutane ring with an aminomethyl group and a hydroxyl group, makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(aminomethyl)cyclobutan-1-ol hydrochloride typically involves the following steps:

    Cyclobutane Ring Formation: The initial step involves the formation of the cyclobutane ring, which can be achieved through .

    Introduction of Aminomethyl Group: The aminomethyl group is introduced via nucleophilic substitution reactions, where a suitable amine reacts with a cyclobutane derivative.

    Hydroxyl Group Addition: The hydroxyl group is added through oxidation reactions, often using reagents like osmium tetroxide or potassium permanganate.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(aminomethyl)cyclobutan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be reduced to form different derivatives, often using hydrogenation or metal hydrides.

    Substitution: The aminomethyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, pyridinium chlorochromate, osmium tetroxide.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation Products: Cyclobutanone derivatives.

    Reduction Products: Cyclobutanol derivatives.

    Substitution Products: Various substituted cyclobutane compounds.

Scientific Research Applications

(1R,2R)-2-(aminomethyl)cyclobutan-1-ol hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate enzyme mechanisms.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(aminomethyl)cyclobutan-1-ol hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The cyclobutane ring provides a rigid framework that influences the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (1S,2S)-2-(aminomethyl)cyclobutan-1-ol hydrochloride: The enantiomer of (1R,2R)-2-(aminomethyl)cyclobutan-1-ol hydrochloride, with similar but distinct biological activities.

    Cyclobutanol: A simpler analog lacking the aminomethyl group, used in different chemical contexts.

    Cyclobutylamine: Another analog with an amine group but without the hydroxyl group.

Uniqueness

This compound is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its dual functional groups (aminomethyl and hydroxyl) allow for versatile reactivity and interactions with various molecular targets.

Properties

Molecular Formula

C5H12ClNO

Molecular Weight

137.61 g/mol

IUPAC Name

(1R,2R)-2-(aminomethyl)cyclobutan-1-ol;hydrochloride

InChI

InChI=1S/C5H11NO.ClH/c6-3-4-1-2-5(4)7;/h4-5,7H,1-3,6H2;1H/t4-,5-;/m1./s1

InChI Key

PFPIBECRKHFOJR-TYSVMGFPSA-N

Isomeric SMILES

C1C[C@H]([C@H]1CN)O.Cl

Canonical SMILES

C1CC(C1CN)O.Cl

Origin of Product

United States

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